Retinoic acids, such as 13-cis-retinoic acid, have been extensively studied due to their significant therapeutic potential in various dermatological and oncological conditions. 13-cis-retinoic acid, also known as isotretinoin, is a synthetic isomer of the naturally occurring all-trans-retinoic acid and has been used primarily in the treatment of severe acne. However, its applications extend beyond dermatology, as it has shown promise in the treatment of other diseases, including cancer and oral leukoplakia134.
The primary application of 13-cis-retinoic acid has been in the treatment of severe acne. Clinical studies have shown that it can lead to complete clearing or significant improvement in the majority of patients with treatment-resistant cystic and conglobate acne1. It has also been implicated in the treatment of skin malignancies and preneoplastic lesions of epithelial histology4.
Beyond dermatology, 13-cis-retinoic acid has shown clinical activity against several types of skin malignancies and is being investigated for its anticancer activity in various epithelial cancers4. It has also been demonstrated to have a biological effect on the differentiation and proliferation of human acute promyelocytic leukemia cells9.
In the treatment of oral leukoplakia, a potential precursor to oral cancer, 13-cis-retinoic acid has been reported to be effective, with a significant reduction in lesion size and reversal of dysplasia observed in patients3.
The pharmacokinetics of 13-cis-retinoic acid have been explored, revealing a long terminal half-life, which may contribute to its efficacy. However, its toxicity profile, which includes skin and mucous membrane-related side effects, limits dose escalation4. It has also been shown to interact with cell membranes, potentially contributing to both its therapeutic and toxic effects8.
(11-cis,13-cis)-Retinoic acid is primarily derived from the enzymatic isomerization of all-trans-retinoic acid. It can also be synthesized chemically through various methods involving starting materials like butenolides and Wittig salts. In the human body, it is generated in small amounts from dietary vitamin A through metabolic pathways involving enzymes such as RPE65 and 13-cis isomerohydrolase .
The synthesis of (11-cis,13-cis)-retinoic acid can be achieved through several methods:
These synthetic routes emphasize the importance of controlling reaction conditions such as temperature and catalyst choice to maximize yield and purity.
The molecular structure of (11-cis,13-cis)-retinoic acid can be described by its chemical formula . It features a long hydrocarbon chain with multiple double bonds (cis configurations) that are crucial for its biological activity.
(11-cis,13-cis)-Retinoic acid participates in several chemical reactions:
The mechanism of action for (11-cis,13-cis)-retinoic acid primarily involves its role as a ligand for nuclear receptors known as retinoic acid receptors. Upon binding:
Studies have shown that the binding affinity of (11-cis,13-cis)-retinoic acid to its receptors can be quantified using Michaelis-Menten kinetics, yielding specific constants that describe its efficacy in biological systems .
These properties are critical for its storage and application in pharmaceutical formulations.
(11-cis,13-cis)-Retinoic acid has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: